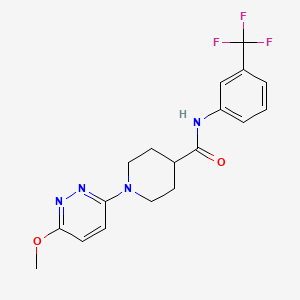
2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a methyl group at the second position, a phenylmethyl group at the third position, and a 4-methylpiperazin-1-yl group attached to the phenylmethyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: Starting with a suitable precursor such as 2-methylindole, the indole core is synthesized through cyclization reactions.
Substitution Reactions: The phenylmethyl group is introduced at the third position of the indole ring via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Piperazine Introduction: The 4-methylpiperazin-1-yl group is attached through nucleophilic substitution reactions, often using 4-methylpiperazine and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalyst Optimization: Using more efficient and recyclable catalysts to reduce costs and environmental impact.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.
化学反应分析
Types of Reactions
2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
科学研究应用
Chemistry
In chemistry, 2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study indole-related biochemical pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Medicine
Potential applications in medicine include the development of pharmaceuticals targeting specific receptors or enzymes. Its structure suggests it could interact with biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways. The pathways involved would depend on the biological context and the specific derivative used.
相似化合物的比较
Similar Compounds
2-methyl-3-(phenylmethyl)-1H-indole: Lacks the piperazine moiety, which may affect its biological activity.
3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole: Similar structure but without the methyl group at the second position.
2-methyl-3-((4-methylpiperazin-1-yl)methyl)-1H-indole: Lacks the phenyl group, which may influence its chemical properties.
Uniqueness
The presence of both the 4-methylpiperazin-1-yl and phenylmethyl groups in 2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
属性
CAS 编号 |
315698-18-1 |
|---|---|
分子式 |
C21H25N3 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
2-methyl-3-[(4-methylpiperazin-1-yl)-phenylmethyl]-1H-indole |
InChI |
InChI=1S/C21H25N3/c1-16-20(18-10-6-7-11-19(18)22-16)21(17-8-4-3-5-9-17)24-14-12-23(2)13-15-24/h3-11,21-22H,12-15H2,1-2H3 |
InChI 键 |
VBJJVQACEPQLIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)N4CCN(CC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(Z)-(3-methylphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161504.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12161509.png)
![2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12161511.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B12161515.png)
![[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B12161516.png)
![N-(3-methylbutyl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12161523.png)
![2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12161539.png)

methanone](/img/structure/B12161542.png)
![methyl 4-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12161544.png)
![Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12161550.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B12161568.png)
